Teopranitol is derived from the chemical modification of simple sugars. It belongs to the class of compounds known as polyols or sugar alcohols, which are often used as sweeteners in food products and have applications in pharmaceuticals due to their lower caloric content compared to traditional sugars. The classification of Teopranitol can be further detailed as follows:
The synthesis of Teopranitol can be achieved through various chemical reactions involving sugar derivatives. One common method involves the hydrogenation of sugars, which converts carbonyl groups into alcohols. The following are key technical details regarding its synthesis:
These methods ensure high yields and purity of the final product, which is crucial for its application in pharmaceuticals.
Teopranitol has a molecular formula of . Its structure features multiple hydroxyl groups (-OH) attached to a carbon backbone, which contributes to its solubility and functionality:
This structure allows Teopranitol to interact with biological systems effectively, influencing metabolic pathways.
Teopranitol participates in several chemical reactions typical for sugar alcohols:
These reactions highlight the versatility of Teopranitol as both a reactant and a product in biochemical pathways.
The mechanism by which Teopranitol exerts its effects primarily involves modulation of metabolic pathways related to glucose metabolism. It appears to influence insulin sensitivity and glucose uptake in tissues, thereby playing a role in:
Research indicates that Teopranitol may activate specific receptors involved in glucose transport, enhancing cellular uptake and utilization.
Teopranitol exhibits several important physical and chemical properties:
These properties are significant for its formulation in pharmaceutical products, ensuring stability and bioavailability.
Teopranitol has a range of applications in scientific research and medicine:
The systematic IUPAC name for Teopranitol is [(3S,3aR,6S,6aS)-3-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[4,5-b]furan-6-yl] nitrate [5]. This nomenclature precisely defines its stereochemistry and functional groups:
Structural Features:
[C@@H]4(NCCC[N]1C2=C(N=C1)N(C(=O)N(C2=O)C)C)[C@@H]3[C@@H]([C@@H](O[N+](=O)[O-])CO3)OC4
Table 1: Key Identifiers of Teopranitol
Identifier Type | Value |
---|---|
CAS Registry Number | 81792-35-0 |
PubChem CID | 3034007 |
ChEMBL ID | CHEMBL2107483 |
UNII | 631R1KON85 |
Molecular Formula | C₁₆H₂₂N₆O₇ |
The primary registry identifier is CAS # 81792-35-0. Alternative designations include:
Teopranitol emerged from cardiovascular drug discovery efforts in the early 1980s. Key milestones include:
Teopranitol exemplifies key medicinal chemistry principles through its design and mechanism:
Table 2: Calculated Physicochemical Properties
Property | Value | Medicinal Chemistry Relevance |
---|---|---|
Molecular Weight | 410.39 | Approaches upper limit for RO5 compliance |
clogP (Estimated) | ~0.5 | Optimal for membrane permeability |
Hydrogen Bond Donors | 2 | Favors absorption |
Hydrogen Bond Acceptors | 13 | High count may impact bioavailability |
Molar Refractivity | 98.7 | Indicates polarizable structure |
Topological Polar Surface Area | 165 Ų | Suggests limited blood-brain barrier penetration |
Mechanism-Driven Design
Drug-Likeness Considerations
Analysis against Lipinski's Rule of Five:
Despite the molecular weight and acceptor count deviations, these properties reflect intentional exploration beyond conventional chemical space to achieve targeted biological effects. Such trade-offs illustrate medicinal chemists' strategic compromise between structural complexity and pharmacological innovation [2] [6].
Stereochemical Complexity
Table 3: Drug Development Parameters
Parameter | Teopranitol | Ideal Range | Significance |
---|---|---|---|
Molecular Weight | 410.39 | ≤500 | Impacts absorption and distribution |
logP | ~0.5 | 1–3 | Balances solubility/permeability |
H-Bond Acceptors | 13 | ≤10 | Influences bioavailability |
Rotatable Bonds | 7 | ≤10 | Affects oral bioavailability |
Polar Surface Area | 165 Ų | <140 Ų | Predicts membrane penetration |
Legacy in Drug Discovery
Teopranitol’s development underscores several enduring medicinal chemistry challenges:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0